molecular formula C10H9NO3 B1386002 Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate CAS No. 1234847-45-0

Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate

Cat. No.: B1386002
CAS No.: 1234847-45-0
M. Wt: 191.18 g/mol
InChI Key: OIGKYABHRCSYSM-UHFFFAOYSA-N
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Description

Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate: is a chemical compound with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.19 g/mol. It belongs to the benzoxazole family, which consists of heterocyclic aromatic organic compounds containing an oxazole ring fused to a benzene ring

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of 2-aminophenol with chloroacetic acid in the presence of a strong base such as sodium hydroxide.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the reaction of 2-methyl-1,3-benzoxazole-7-carboxylic acid with methanol in the presence of a strong acid catalyst.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) and various alkyl halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary, secondary, and tertiary amines.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has shown antimicrobial activity against various pathogens, including Pseudomonas aeruginosa and Klebsiella pneumoniae. Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of bacterial infections and inflammation. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through the inhibition of bacterial cell wall synthesis and disruption of microbial membranes. Its molecular targets include enzymes involved in cell wall biosynthesis, such as penicillin-binding proteins (PBPs). The pathways involved include the inhibition of peptidoglycan cross-linking, leading to cell lysis and death of the bacteria.

Comparison with Similar Compounds

  • Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate: This compound differs in the position of the methyl group on the benzoxazole ring.

  • Methyl 2-Mercapto-1,3-benzoxazole-5-carboxylate: This compound contains a thiol group instead of a methyl group.

Uniqueness: Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity

Biological Activity

Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Effective against various bacterial and fungal strains.
  • Anticancer Properties : Demonstrated potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Modulates inflammatory responses, particularly in neural cells.
  • Antioxidant Activity : Scavenges free radicals, contributing to cellular protection.

These activities are attributed to the compound's ability to interact with multiple biochemical pathways and molecular targets.

Synthesis of this compound

The synthesis of this compound typically involves several methodologies, including:

  • Condensation Reactions : Using 2-aminophenol as a precursor in reactions with various aldehydes and ketones.
  • Catalytic Methods : Employing nanocatalysts, metal catalysts, or ionic liquids to enhance reaction efficiency.

The structural uniqueness of this compound is characterized by its specific carboxylate functional group at the 7-position, which enhances solubility and biological activity compared to other benzoxazole derivatives.

This compound interacts with several biological targets:

  • Enzyme Inhibition : It has been shown to inhibit HIV-reverse transcriptase, crucial for viral replication.
  • Cell Signaling Pathways : Induces apoptosis in cancer cells through the activation of specific signaling pathways.
  • Inflammatory Modulation : Affects cytokine production and inflammatory mediators in neural cells.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to other benzoxazole derivatives:

Compound NameMolecular FormulaNotable Activities
This compoundC₉H₉NO₃Antimicrobial, anticancer
2-Methyl-1,3-benzoxazole-7-carboxylic acidC₈H₇NO₃Antifungal, anti-inflammatory
2-MethylbenzoxazoleC₇H₇NOAntimicrobial
5-MethylbenzoxazoleC₇H₇NOAnticancer

This comparison highlights the unique position of this compound within the benzoxazole family due to its specific functional groups and resultant activities.

Case Studies and Research Findings

Recent studies have provided insights into the biological efficacy of this compound:

  • Antimicrobial Studies : Research demonstrated that this compound effectively inhibited growth in various bacterial strains (e.g., E. coli, S. aureus) and fungi (e.g., Candida albicans), showcasing its potential as a therapeutic agent against infections.
  • Anticancer Research : In vitro studies indicated that this compound significantly reduced cell viability in colorectal carcinoma cell lines. The compound induced apoptosis through caspase activation pathways .
  • Neuroprotective Effects : Investigations into its anti-inflammatory properties revealed that it modulates cytokine release in activated microglia, suggesting potential applications in neurodegenerative diseases .

Properties

IUPAC Name

methyl 2-methyl-1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6-11-8-5-3-4-7(9(8)14-6)10(12)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGKYABHRCSYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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